双卡鲁胺 O-β-D-葡萄糖苷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Bicalutamide involves multiple steps, including the use of chlorohydrin or epoxide as precursors. A notable pathway is the preparation from the appropriate halohydrin under basic conditions, proceeding via the opening of an intermediate epoxide by sulfinate or thiolate nucleophiles. This mechanism is confirmed through kinetic parameters and sequential reaction kinetics, considering competing dimerization under basic conditions (Asaad & Fillery, 2009). Another approach starts from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide, utilizing condensation and oxidation steps to achieve bicalutamide with improved yield efficiency (Yan, 2013).

Molecular Structure Analysis

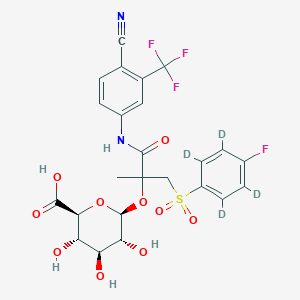

The molecular structure of bicalutamide and its metabolites, including the O-beta-D-glucuronide variant, has been extensively analyzed to understand its pharmacological activity. Conformational studies reveal the importance of the C5–S8–C11–C12 torsional angle in defining the drug's polymorphic forms, impacting its bioavailability and interaction with the androgen receptor (Dhaked et al., 2012).

Chemical Reactions and Properties

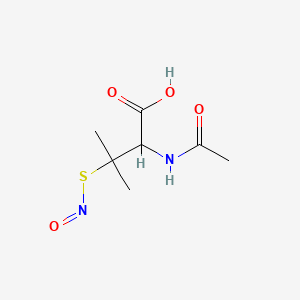

The glucuronidation of bicalutamide is a key metabolic pathway, significantly influencing its therapeutic profile. UGT1A9 is identified as a major contributor to the glucuronidation process in the liver and kidney, facilitating the conversion of both (R) and (S) enantiomers of bicalutamide into their glucuronide derivatives (Grosse et al., 2013).

Physical Properties Analysis

Polymorphism in bicalutamide influences its physical properties, including solubility and stability. Forms I and II of bicalutamide display different molecular conformations and torsional angles, affecting the drug's physical characteristics and how it is processed by the body (Vega et al., 2007).

科学研究应用

前列腺癌治疗中的代谢途径研究

- 双卡鲁胺通常用于治疗前列腺癌,它会经历一条由 UDP-葡萄糖醛酸转移酶 (UGT) 酶催化的主要代谢途径,称为葡萄糖醛酸化。观察到 (S) 双卡鲁胺直接葡萄糖醛酸化,而 (R) 双卡鲁胺在葡萄糖醛酸化之前需要羟基化。这项研究全面分析了双卡鲁胺在人肝和肾组织中的葡萄糖醛酸化,突出了 UGT1A9 同工型在这个过程中的重要作用(Grosse et al., 2013)。

前列腺癌治疗中的药代动力学和代谢

- 双卡鲁胺的药代动力学和代谢在其作为前列腺癌治疗药物的有效性中起着至关重要的作用。它是一种消旋体,其抗雄激素活性主要存在于 (R)-对映异构体中。对其吸收、消除和代谢的研究为其临床使用提供了重要的见解(Cockshott, 2004)。

动物模型中的药物排泄研究

- 在牛尿和粪便中对双卡鲁胺进行的比较排泄研究为控制此类化合物在牲畜中的滥用提供了有价值的数据。它提供了对双卡鲁胺代谢的见解,揭示了主要以游离形式快速排泄,并突出了其在动物生长促进中滥用的可能性(Rojas et al., 2017)。

受体亲和力和临床活性相关性

- 了解双卡鲁胺的受体亲和力及其转化为临床活性对于治疗晚期前列腺癌至关重要。本研究讨论了临床前发现与临床疗效之间的关系,为适当的给药方案提供了见解(Kolvenbag et al., 1998)。

用于提高有效性的药物递送系统

- 开发用于双卡鲁胺全身胶束递送的新型可生物降解共聚物解决了其由于水溶性有限而导致的可变口服吸收的问题。本研究增强了对药物递送系统的理解,提高了双卡鲁胺在前列腺癌治疗中的治疗效果(Danquah et al., 2010)。

在跨性别医疗保健中的应用

- 双卡鲁胺作为跨性别男性向女性青少年的雄激素阻滞剂的应用展示了其超越前列腺癌治疗的多功能性。本研究强调了其作为传统青春期阻滞剂的替代品的有效性,对乳房发育和身体转变产生了重大影响(Neyman et al., 2019)。

前列腺癌中细胞反应的研究

- 研究前列腺癌细胞中对双卡鲁胺治疗的转录反应,可以深入了解其作用机制,包括端粒酶的抑制和 p53 通路的激活。本研究增强了对双卡鲁胺细胞影响的理解,特别是在雄激素敏感性癌治疗中(Bouchal et al., 2005)。

遗传多态性对药代动力学的影响

- 探索药物转运蛋白中的遗传多态性如何影响双卡鲁胺的药代动力学,可以制定前列腺癌的个性化治疗策略。本研究探讨了 ABCB1 和 ABCG2 多态性的作用,有助于理解药物反应和功效的个体差异(Kim et al., 2015)。

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxo-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKHNYWINRLUAP-PIAAOKSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F4N2O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747145 |

Source

|

| Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicalutamide O-beta-D-glucuronide | |

CAS RN |

151262-59-8 |

Source

|

| Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid](/img/no-structure.png)

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)